2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound incorporates a benzothiazepine ring fused with a dimethoxyphenyl group and an acetamide moiety, which contributes to its versatility in chemical reactions and biological interactions.
This compound belongs to the class of benzothiazepines, which are known for their diverse pharmacological activities. Its structure includes multiple functional groups that enhance its reactivity and potential therapeutic applications.
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide can be represented using various structural notations:
COc1ccc(cc1)[C@@H]2Sc3ccccc3NC(=O)[C@@H]2OC(=O)C
InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)/t16-,17+/m1/s1
The compound exhibits chirality at specific centers within its structure, which may influence its biological activity and interaction with molecular targets .
The compound can participate in various chemical reactions including:
Understanding these reactions is crucial for exploring modifications to the compound that may enhance its properties or efficacy in applications.
The mechanism of action for 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various effects depending on the context of use. The precise molecular targets remain an area for further research but are essential for understanding its therapeutic potential.
The compound is typically stored at +5°C and can be shipped at room temperature. Its stability and handling requirements are critical for maintaining its integrity during storage and use.
Key chemical properties include solubility in organic solvents and reactivity towards various chemical agents. The presence of multiple functional groups enhances its reactivity profile, making it suitable for diverse applications in medicinal chemistry .
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide has potential applications in:
This compound exemplifies the interplay between structure and function in organic chemistry and pharmacology. Further research will elucidate its full potential within scientific applications.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5